4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile
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Overview
Description
4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two phenoxy groups attached to a benzene ring with dicarbonitrile substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the phenoxy intermediates. These intermediates are then reacted with a benzene derivative under controlled conditions to form the final product. Common reagents used in these reactions include halogenated benzene compounds and phenols, with catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or copper, specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methyl-5-(1-methylethyl)-:
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar aromatic structure but includes epoxide groups, leading to different reactivity and uses.
Properties
CAS No. |
849819-88-1 |
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Molecular Formula |
C28H28N2O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4,5-bis(2-methyl-5-propan-2-ylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H28N2O2/c1-17(2)21-9-7-19(5)25(11-21)31-27-13-23(15-29)24(16-30)14-28(27)32-26-12-22(18(3)4)10-8-20(26)6/h7-14,17-18H,1-6H3 |
InChI Key |
BFQIUOJHRFMGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C(=C2)C#N)C#N)OC3=C(C=CC(=C3)C(C)C)C |
Origin of Product |
United States |
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